Triphosgene-13C3
Overview
Description
Triphosgene-13C3, also known as bis(trichloromethyl-13C) ester Carbonic-13C acid, is a labeled compound of triphosgene. It is primarily used as a carbonylating agent in various organic synthesis reactions. The compound has a molecular formula of Cl3CO13COO13CCl3 and a molecular weight of 299.73 g/mol . It is a solid at room temperature with a melting point of 79-83°C and a boiling point of 203-206°C .
Preparation Methods
Triphosgene-13C3 is synthesized through the exhaustive free radical chlorination of dimethyl carbonate. The reaction involves the following steps:
Chlorination: Dimethyl carbonate is treated with chlorine gas to produce bis(trichloromethyl) carbonate.
Purification: The resulting compound is then recrystallized from hot hexanes to obtain pure triphosgene.
Industrial production methods follow similar routes but are optimized for large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Triphosgene-13C3 undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form carbonates and with amines to form ureas and isocyanates.
Halogenation Reactions: It is used in the synthesis of alkyl chlorides, dichlorides, and trichlorides by treating alcohols with a mixture of triphosgene and pyridine.
Formation of Vinyl and Aryl Chlorides: Ketones react with triphosgene and DMF to form a Vilsmeier reagent, which then undergoes ring opening by chloride ions to produce vinyl chlorides.
Common reagents used in these reactions include pyridine, DMF, and various alcohols and amines. The major products formed are carbonates, ureas, isocyanates, and various chlorinated compounds.
Scientific Research Applications
Triphosgene-13C3 has a wide range of applications in scientific research:
Biology: It is employed in the synthesis of peptides and proteins through solid-phase aza-peptide synthesis.
Medicine: It is used in the preparation of radio-labeled agents for medical imaging and diagnostic purposes.
Industry: It is utilized in polymer synthesis and the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of triphosgene-13C3 involves the release of phosgene gas upon thermal decomposition. This gas then reacts with various substrates to form carbonylated products. The molecular targets include alcohols, amines, and ketones, which undergo substitution or addition reactions to form the desired products .
Comparison with Similar Compounds
Triphosgene-13C3 is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in research applications requiring isotopic tracing. Similar compounds include:
Properties
IUPAC Name |
bis(trichloro(113C)methyl) carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl6O3/c4-2(5,6)11-1(10)12-3(7,8)9/i1+1,2+1,3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPYLLCMEDAXFR-VMIGTVKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(OC(Cl)(Cl)Cl)OC(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)(O[13C](Cl)(Cl)Cl)O[13C](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745884 | |
Record name | Bis[trichloro(~13~C)methyl] (~13~C)carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173019-90-3 | |
Record name | Bis[trichloro(~13~C)methyl] (~13~C)carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173019-90-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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